molecular formula C22H23N3O2 B2667540 N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034474-62-7

N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2667540
CAS RN: 2034474-62-7
M. Wt: 361.445
InChI Key: IAUGRLKZWWAPIY-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic benefits. BI-1 is a potent inhibitor of cell death and has been shown to have anti-apoptotic effects in a variety of cell types.

Scientific Research Applications

Synthesis and Anticancer Potential

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated through various spectroscopic techniques. Its anticancer activity was confirmed by molecular docking analysis targeting the VEGFr receptor, showcasing its potential as an anticancer drug. The compound exhibits intermolecular hydrogen bonds, contributing to its stability and possible interaction with biological targets (Sharma et al., 2018).

Corrosion Inhibition

Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized via amidation reaction, indicates their potential as corrosion inhibitors. These compounds were tested in acidic and oil mediums, showing promising inhibition efficiencies, which could be beneficial in protecting materials from corrosion (Yıldırım & Cetin, 2008).

Materials Science Application

A study on the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, using thioxanthone and aminopropylisobutyl POSS as precursors, discusses its application in creating hybrid networks for materials science. This compound shows improved absorption characteristics and allows for polymerization initiation even in an air atmosphere, indicating its utility in creating robust polymer/filler networks with enhanced thermal stability (Batibay et al., 2020).

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16(2)17-5-7-20(8-6-17)27-15-21(26)25-14-19-4-3-11-24-22(19)18-9-12-23-13-10-18/h3-13,16H,14-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUGRLKZWWAPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide

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